

Application Note: Quantitative Analysis of 5-Ethoxy-2-methylphenol

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Compound of Interest

Compound Name: 5-Ethoxy-2-methylphenol

CAS No.: 90534-24-0

Cat. No.: B1444332

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Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of **5-Ethoxy-2-methylphenol**. Recognizing the importance of this compound in various research and development sectors, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each method is presented with an in-depth explanation of the underlying scientific principles, step-by-step experimental procedures, and guidance on method validation in accordance with ICH guidelines to ensure data integrity and reliability.^{[1][2][3][4][5]} This guide is designed to be a practical resource for scientists at all levels, enabling the implementation of accurate and reproducible quantification of **5-Ethoxy-2-methylphenol** in diverse sample matrices.

Introduction to 5-Ethoxy-2-methylphenol

5-Ethoxy-2-methylphenol is a phenolic compound of interest in various fields, including pharmaceutical and chemical synthesis. Its structural similarity to other substituted phenols necessitates precise and accurate analytical methods for its quantification to ensure product

quality, monitor reaction kinetics, or assess its concentration in complex mixtures. The methodologies detailed herein are designed to provide the necessary selectivity, sensitivity, and accuracy for these applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like **5-Ethoxy-2-methylphenol**. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, offering high resolution and sensitivity.

Principle of the Method

A reversed-phase HPLC method is particularly well-suited for **5-Ethoxy-2-methylphenol**, leveraging a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The ethoxy and methyl groups on the phenol ring increase its hydrophobicity compared to phenol, leading to a predictable retention behavior. Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector, as the phenolic ring strongly absorbs UV light.^[6]

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Reagents

- High-Performance Liquid Chromatograph with a UV-Vis or PDA detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- HPLC grade acetonitrile, methanol, and water.
- Phosphoric acid or formic acid (for mobile phase modification).
- **5-Ethoxy-2-methylphenol** reference standard.
- Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

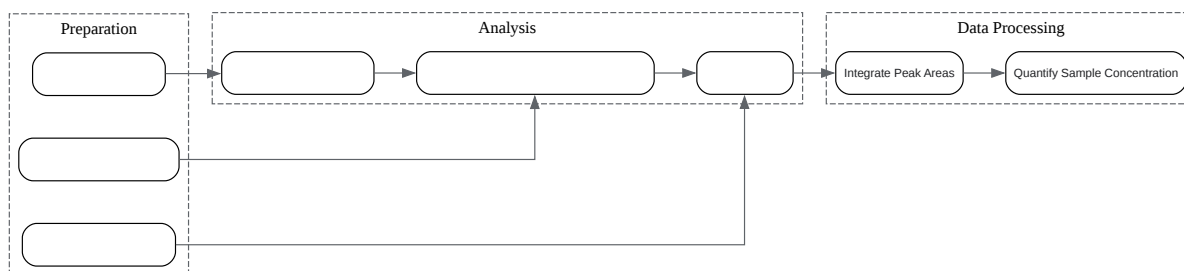
2.2.2. Preparation of Solutions

- **Mobile Phase:** A typical mobile phase would be a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp and symmetrical peak shape.[7]
- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **5-Ethoxy-2-methylphenol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Working Standard Solutions:** Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Sample Preparation:** Dissolve the sample containing **5-Ethoxy-2-methylphenol** in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	280 nm

2.2.4. Analysis Workflow



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Caption: HPLC analysis workflow for **5-Ethoxy-2-methylphenol** quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[8] While phenolic compounds can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.

Principle of the Method

In GC, the sample is vaporized and separated as it travels through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol: GC-MS

3.2.1. Equipment and Reagents

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
- High-purity helium as the carrier gas.
- Derivatizing agent (e.g., BSTFA with 1% TMCS).
- Solvents such as ethyl acetate or dichloromethane.
- **5-Ethoxy-2-methylphenol** reference standard.

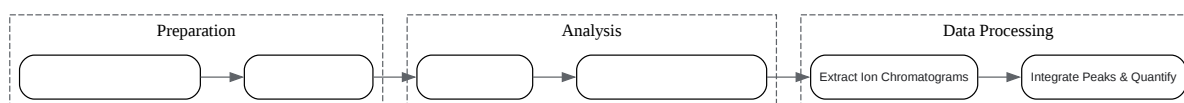
3.2.2. Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.
- **Working Standard Solutions:** Prepare a series of dilutions in ethyl acetate.
- **Sample Preparation:** Extract the sample with a suitable solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
- **Derivatization (Optional but Recommended):** To a known volume of the standard or sample solution in a vial, add the derivatizing agent. Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction. This converts the acidic phenolic proton into a less reactive silyl group, improving chromatographic performance.

3.2.3. GC-MS Conditions

Parameter	Condition
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	50-500 amu

3.2.4. Analysis Workflow



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Caption: GC-MS analysis workflow for **5-Ethoxy-2-methylphenol**.

UV-Visible Spectrophotometry

For simpler sample matrices where interfering substances are minimal, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.[9][10]

Principle of the Method

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. Phenolic compounds exhibit strong UV absorbance due to the π -electron system in the benzene ring.^{[6][11]}

Experimental Protocol: UV-Vis

4.2.1. Equipment and Reagents

- UV-Visible Spectrophotometer (double beam recommended).
- Quartz cuvettes.
- Solvent (e.g., ethanol or methanol).
- **5-Ethoxy-2-methylphenol** reference standard.

4.2.2. Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Prepare as previously described, using a UV-transparent solvent.
- Working Standard Solutions: Prepare a series of dilutions to create a calibration curve.

4.2.3. Analytical Procedure

- Determine λ_{\max} : Scan a standard solution of **5-Ethoxy-2-methylphenol** across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{\max}). For many phenolic compounds, this is around 280 nm.^[6]
- Generate Calibration Curve: Measure the absorbance of each working standard solution at the determined λ_{\max} . Plot absorbance versus concentration.
- Measure Sample Absorbance: Prepare the sample in the same solvent and measure its absorbance at λ_{\max} .
- Calculate Concentration: Use the calibration curve to determine the concentration of **5-Ethoxy-2-methylphenol** in the sample.

Method Validation

To ensure that the chosen analytical method is suitable for its intended purpose, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4][5]}

Validation Parameters

The following parameters should be assessed:

- **Specificity:** The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing a blank and a placebo sample and ensuring no interfering peaks are present at the retention time of the analyte.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations. The correlation coefficient (r^2) should be ≥ 0.999 .
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results to the true value. This is often determined by spike-recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
 - **Repeatability (Intra-assay precision):** Precision under the same operating conditions over a short interval of time.
 - **Intermediate Precision:** Precision within the same laboratory but on different days, with different analysts, or on different equipment.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Example Validation Data Summary (HPLC Method)

Validation Parameter	Acceptance Criteria	Example Result
Linearity (r^2)	≥ 0.999	0.9998
Accuracy (% Recovery)	98.0 - 102.0%	99.5 - 101.2%
Repeatability (%RSD)	$\leq 2.0\%$	0.8%
Intermediate Precision (%RSD)	$\leq 2.0\%$	1.2%
LOD	Signal-to-Noise ≥ 3	0.1 $\mu\text{g/mL}$
LOQ	Signal-to-Noise ≥ 10	0.3 $\mu\text{g/mL}$

Conclusion

The analytical methods presented in this application note provide a robust framework for the quantification of **5-Ethoxy-2-methylphenol**. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC is often the method of choice for routine analysis due to its high precision and the lack of need for derivatization. GC-MS provides higher specificity and is ideal for complex matrices or trace-level analysis. UV-Vis spectrophotometry is a viable option for rapid screening in simple matrices. For all methods, proper validation is crucial to ensure the generation of reliable and accurate data.

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